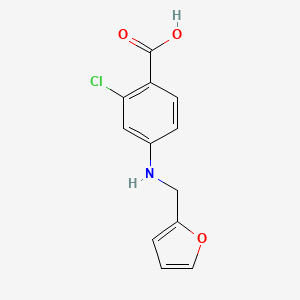

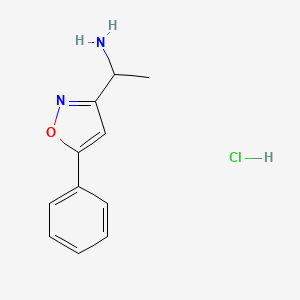

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Oxidation and Kinetic Studies

- The compound has been studied in the context of oxidation reactions. For example, Angadi and Tuwar (2010) investigated the oxidation of a similar compound, Fursemide, which shares a core structure with 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid. They observed the formation of specific oxidation products and analyzed the reaction kinetics spectrophotometrically (Angadi & Tuwar, 2010).

Synthesis and Catalysis

- In a study related to synthesis, Mahmoud et al. (2015) reported on the Diels–Alder and dehydration reactions involving furan, a component of the compound . Their work highlights the potential use of furan derivatives in organic synthesis (Mahmoud et al., 2015).

Antibacterial Activity

- Research by Parekh et al. (2005) explored the antibacterial properties of Schiff bases derived from 4-aminobenzoic acid, which is structurally related to 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid. Their findings suggest potential antibacterial applications for similar compounds (Parekh et al., 2005).

Biological Imaging Applications

- A study by Nolan et al. (2006) on fluorescent Zn(II) sensors, involving compounds structurally related to 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid, indicates potential applications in biological imaging (Nolan et al., 2006).

Electrochemical Analysis

- Malode et al. (2012) studied the electrochemical oxidation of Furosemide, a compound structurally similar to 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid. Their work suggests potential applications in electrochemical analysis and sensor technology (Malode et al., 2012).

Synthesis of Labeled Compounds

- Dorff et al. (2011) focused on the synthesis of labeled compounds using furan derivatives. Their methodology could be applicable to synthesizing isotopically labeled versions of 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid for research purposes (Dorff et al., 2011).

Propiedades

IUPAC Name |

2-chloro-4-(furan-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-11-6-8(3-4-10(11)12(15)16)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFQTRIUPLWFPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)

![Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2375882.png)

![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)

![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)

![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)

![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)

![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)